![molecular formula C22H18O2 B3329153 (1S)-3,3'-Dimethyl-[1,1'-binaphthalene]-2,2'-diol CAS No. 55515-99-6](/img/structure/B3329153.png)
(1S)-3,3'-Dimethyl-[1,1'-binaphthalene]-2,2'-diol
Overview
Description
“(1S)-3,3’-Dimethyl-[1,1’-binaphthalene]-2,2’-diol” is a specific form of a binaphthalene compound . Binaphthalene compounds are generally characterized by two naphthalene rings connected at the 1 and 1’ positions .
Synthesis Analysis
While specific synthesis information for “(1S)-3,3’-Dimethyl-[1,1’-binaphthalene]-2,2’-diol” was not found, binaphthalene compounds can be synthesized and functionalized in various ways . For example, gold nanoparticles have been synthesized and functionalized using binaphthalene-2,2′-diamine .Molecular Structure Analysis
The molecular structure of binaphthalene compounds generally consists of two naphthalene rings connected at the 1 and 1’ positions . The specific structure of “(1S)-3,3’-Dimethyl-[1,1’-binaphthalene]-2,2’-diol” would include additional methyl and hydroxyl groups at the 3,3’ and 2,2’ positions, respectively.Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . Specific physical and chemical properties for “(1S)-3,3’-Dimethyl-[1,1’-binaphthalene]-2,2’-diol” were not found in the search results.Scientific Research Applications
1. Synthesis of Optically Active Schiff-base Ligands This compound can be used in the synthesis of optically active Schiff-base ligands. These ligands are prepared by condensation of 2-hydroxyacetophenone with chiral diamines such as (1R,2R)-(-)-1,2-diaminocyclohexane, (1S,2S)-(-)-1,2-diphenylethylenediamine or R-(+)-2,2’-diamino-1,1’-binaphthalene .
Enantioselective Cyclopropanation of Styrenes
Schiff-base ligands derived from this compound and chiral amines have been widely applied in enantioselective cyclopropanation of styrenes .
Asymmetric Aziridination of Olefins
This compound is also used in the asymmetric aziridination of olefins .
Enantioselective Epoxidation
It has applications in enantioselective epoxidation .
Enantioselective Ring Opening of Epoxides
This compound is used in the enantioselective ring opening of epoxides .
Borohydride Reduction of Aromatic Ketones
It is used in the borohydride reduction of aromatic ketones .
7. Asymmetric Oxidation of Methyl Phenyl Sulfide This compound is used in the asymmetric oxidation of methyl phenyl sulfide .
Enantioselective Oxidation of Silyl Enol
It is used in the enantioselective oxidation of silyl enol .
Safety and Hazards
properties
IUPAC Name |
1-(2-hydroxy-3-methylnaphthalen-1-yl)-3-methylnaphthalen-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2/c1-13-11-15-7-3-5-9-17(15)19(21(13)23)20-18-10-6-4-8-16(18)12-14(2)22(20)24/h3-12,23-24H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCXKDDVZDDQIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1O)C3=C(C(=CC4=CC=CC=C43)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70970786 | |
Record name | 3,3'-Dimethyl[1,1'-binaphthalene]-2,2'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70970786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55442-34-7 | |
Record name | 3,3'-Dimethyl[1,1'-binaphthalene]-2,2'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70970786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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